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Compound of Interest

Compound Name: S-Phenyl benzenethiosulfonate

Cat. No.: B116699 Get Quote

Spectroscopic Data of S-Phenyl
Benzenethiosulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-
Phenyl benzenethiosulfonate (CAS 1212-08-4), a compound of interest in various chemical

and pharmaceutical research fields. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for these analyses.

Core Spectroscopic Data
The empirical formula for S-Phenyl benzenethiosulfonate is C₁₂H₁₀O₂S₂ with a molecular

weight of 250.34 g/mol .[1] The structure consists of two phenyl rings linked by a thiosulfonate

ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For S-Phenyl benzenethiosulfonate, both ¹H and ¹³C NMR data provide key

insights into its structure.

Table 1: ¹H NMR Spectroscopic Data for S-Phenyl Benzenethiosulfonate
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Chemical Shift (δ) ppm Multiplicity Assignment

7.62 – 7.52 m 3H, Aromatic

7.50 – 7.44 m 1H, Aromatic

7.44 – 7.39 m 2H, Aromatic

7.38 – 7.30 m 4H, Aromatic

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for S-Phenyl Benzenethiosulfonate

Chemical Shift (δ) ppm Assignment

143.1 Aromatic C

136.7 Aromatic C

133.7 Aromatic CH

131.5 Aromatic CH

129.5 Aromatic CH

128.9 Aromatic CH

128.0 Aromatic CH

127.7 Aromatic CH

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule.

The IR spectrum of S-Phenyl benzenethiosulfonate is characterized by absorptions

corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for S-Phenyl Benzenethiosulfonate
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Wavenumber (cm⁻¹) Assignment

~3100 - 3000 Aromatic C-H stretch

~1600 - 1450 Aromatic C=C ring stretch

~1330 - 1300 Asymmetric SO₂ stretch

~1150 - 1120 Symmetric SO₂ stretch

~750 - 700 Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for S-Phenyl Benzenethiosulfonate

m/z Assignment Notes

250 [M]⁺ Molecular Ion

186 [M - SO₂]⁺ Loss of sulfur dioxide

125 [C₆H₅SO]⁺ Benzenesulfinyl cation

109 [C₆H₅S]⁺ Phenylthio cation

77 [C₆H₅]⁺ Phenyl cation

Ionization Method: Electron Ionization (EI) is a common method for such compounds.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analyses of S-Phenyl
benzenethiosulfonate.

NMR Spectroscopy Protocol
Sample Preparation:
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Weigh approximately 10-20 mg of S-Phenyl benzenethiosulfonate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5

mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 scans or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy Protocol
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As S-Phenyl benzenethiosulfonate is a solid, the Attenuated Total Reflectance (ATR) or KBr

pellet method is suitable.

Sample Preparation (ATR):

Place a small, representative sample of solid S-Phenyl benzenethiosulfonate directly

onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of S-Phenyl benzenethiosulfonate with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation:
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Prepare a dilute solution of S-Phenyl benzenethiosulfonate (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

For direct infusion, the solution can be introduced into the ion source via a syringe pump.

For GC-MS, the sample would be injected into the gas chromatograph.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-300.

Source Temperature: 200-250 °C.

Workflow Visualization
The logical flow of spectroscopic analysis for structural elucidation can be represented as

follows:
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Caption: Workflow for the spectroscopic analysis of S-Phenyl benzenethiosulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b116699#spectroscopic-data-of-s-phenyl-
benzenethiosulfonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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